Higher Lipophilicity (XLogP3) Relative to the Non‑Fluorinated and Regioisomeric Analogues
The target compound exhibits an XLogP3 value of 2.3, which is higher than that of the non‑fluorinated 3‑bromo‑[1,2,4]triazolo[4,3‑a]pyridine (2.2) and distinctly higher than the regioisomers 6‑bromo‑8‑fluoro and 8‑bromo‑6‑fluoro (both 2.0) [1][2][3][4]. This increased lipophilicity can improve membrane permeability and is a critical parameter for medicinal chemistry campaigns optimizing oral bioavailability.
| Evidence Dimension | XLogP3 (computed lipophilicity) |
|---|---|
| Target Compound Data | 2.3 |
| Comparator Or Baseline | 3‑bromo‑[1,2,4]triazolo[4,3‑a]pyridine: 2.2; 6‑bromo‑8‑fluoro‑[1,2,4]triazolo[4,3‑a]pyridine: 2.0; 8‑bromo‑6‑fluoro‑[1,2,4]triazolo[4,3‑a]pyridine: 2.0 |
| Quantified Difference | +0.1 over non‑fluorinated; +0.3 over regioisomers |
| Conditions | Computed by XLogP3 3.0 (PubChem 2025 release) |
Why This Matters
Lipophilicity is a key driver of passive membrane permeation and nonspecific binding; selecting the compound with the optimal XLogP3 value for a given target profile avoids costly re‑optimization later.
- [1] PubChem Compound Summary for CID 105469344, 3-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine. View Source
- [2] PubChem Compound Summary for CID 12264218, 3-Bromo-[1,2,4]triazolo[4,3-a]pyridine. View Source
- [3] PubChem Compound Summary for CID 130065041, 6-Bromo-8-fluoro-[1,2,4]triazolo[4,3-a]pyridine. View Source
- [4] PubChem Compound Summary for CID 83791511, 8-Bromo-6-fluoro-[1,2,4]triazolo[4,3-a]pyridine. View Source
